4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a benzamide core substituted with a chloro group and a piperazine ring. Its chemical formula is C18H20ClN3O, and it has a molecular weight of 329.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like hydrazine hydrate over Raney nickel to obtain different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like hydrazine hydrate and catalysts like Raney nickel are used under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Reduction Reactions: Products include reduced derivatives of the original compound, such as amines.
Scientific Research Applications
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in the case of its derivative imatinib, the compound inhibits tyrosine kinases such as BCR-ABL and c-kit, which are involved in the proliferation of cancer cells . The inhibition of these kinases leads to the suppression of cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known derivative used in cancer treatment.
Dasatinib: Another tyrosine kinase inhibitor with a similar structure and function.
Nilotinib: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various biologically active compounds highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQFRFSYKOBEOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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